![molecular formula C11H8N4O5 B4933671 3-[(3,5-dinitro-2-pyridinyl)amino]phenol CAS No. 326899-75-6](/img/structure/B4933671.png)
3-[(3,5-dinitro-2-pyridinyl)amino]phenol
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Overview
Description
3-[(3,5-dinitro-2-pyridinyl)amino]phenol, commonly known as DNOC, is a synthetic organic compound that has been extensively used in the agricultural industry as a herbicide, insecticide, and fungicide. DNOC has been used in various formulations to control weeds, pests, and diseases in crops such as cotton, tobacco, and fruits. Despite its effectiveness in crop protection, DNOC has been banned in many countries due to its toxic nature and potential health hazards.
Mechanism of Action
DNOC exerts its biological effects by inhibiting the activity of enzymes involved in oxidative phosphorylation and energy metabolism. DNOC has been shown to inhibit the activity of mitochondrial complex I, which is involved in the electron transport chain and ATP synthesis. This leads to a decrease in ATP production and an increase in oxidative stress, which ultimately leads to cell death.
Biochemical and Physiological Effects
DNOC has been shown to have toxic effects on various organs such as the liver, kidney, and lungs. DNOC exposure has been associated with liver damage, kidney damage, and respiratory distress. DNOC has also been shown to have teratogenic effects and can cause developmental abnormalities in fetuses.
Advantages and Limitations for Lab Experiments
DNOC has been widely used in laboratory experiments to study its biological effects. DNOC is readily available and can be synthesized using simple chemical reactions. However, the use of DNOC in laboratory experiments is limited due to its toxic nature and potential health hazards.
Future Directions
There are several future directions for the study of DNOC. One potential direction is the development of novel DNOC derivatives with improved anti-tumor activity and reduced toxicity. Another direction is the study of the molecular mechanisms underlying the anti-tumor activity of DNOC. Additionally, the potential use of DNOC in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Synthesis Methods
DNOC can be synthesized by the nitration of 3-amino phenol with nitric acid and sulfuric acid. The resulting product is then treated with pyridine to obtain 3-[(3,5-dinitro-2-pyridinyl)amino]phenol. This synthesis method is widely used in the production of DNOC for commercial use.
Scientific Research Applications
DNOC has been extensively studied for its potential use in cancer therapy. Studies have shown that DNOC has anti-tumor activity and can induce apoptosis in cancer cells. DNOC has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer. DNOC has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
3-[(3,5-dinitropyridin-2-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-9-3-1-2-7(4-9)13-11-10(15(19)20)5-8(6-12-11)14(17)18/h1-6,16H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVFUGNWYODCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385705 |
Source
|
Record name | 3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
326899-75-6 |
Source
|
Record name | 3-[(3,5-dinitropyridin-2-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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